![molecular formula C16H19N3OS B1419169 N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide CAS No. 1156718-25-0](/img/structure/B1419169.png)
N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide
Overview
Description
N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a thiazole ring, a cyclopropane carboxamide group, and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methyl-1,3-thiazole with an appropriate alkylating agent under basic conditions.
Amination: The thiazole derivative is then subjected to amination using an aromatic amine, such as 4-aminophenyl, under controlled conditions.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the aminated thiazole derivative with cyclopropanecarboxylic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activity of the thiazole ring.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the aromatic amine and cyclopropanecarboxamide groups may interact with receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid share the thiazole ring structure and exhibit similar biological activities.
Cyclopropane Carboxamides: Compounds such as 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide have similar carboxamide groups and are studied for their antimicrobial properties.
Uniqueness
N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide is unique due to the combination of the thiazole ring, aromatic amine, and cyclopropanecarboxamide groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with biological systems, making it a valuable compound for research and development.
Biological Activity
N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article presents a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide structure with a thiazole moiety, which is known for its diverse biological effects. The presence of the thiazole ring is significant as it has been associated with various pharmacological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit notable antitumor activities. For instance, a study on substituted thiazoles demonstrated broad-spectrum antitumor activity, with specific compounds showing potency significantly higher than standard treatments like 5-fluorouracil (5-FU) .
Table 1: Antitumor Activity of Related Compounds
Compound ID | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
Compound 19 | 2.8 | 11.4 | 44.7 |
Compound 28 | 3.3 | 13.1 | 46.8 |
These results suggest that this compound could potentially exhibit similar or enhanced antitumor efficacy.
Microbiocidal Activity
The compound's structure suggests potential microbiocidal properties. Similar thiazole derivatives have been evaluated for their effectiveness as fungicides and bactericides . The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
A recent patent highlighted the utility of compounds similar to this compound in agricultural applications, specifically as pesticides . This underscores the versatility of thiazole-containing compounds in both medical and agricultural fields.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the thiazole moiety may interact with specific biological targets such as kinases involved in tumor growth or enzymes critical for microbial survival.
Properties
IUPAC Name |
N-[4-[1-(2-methyl-1,3-thiazol-4-yl)ethylamino]phenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10(15-9-21-11(2)18-15)17-13-5-7-14(8-6-13)19-16(20)12-3-4-12/h5-10,12,17H,3-4H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWMBZCMEXXOIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)NC2=CC=C(C=C2)NC(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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